3-(1,3-Benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one

Description

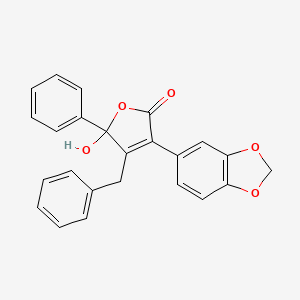

3-(1,3-Benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one is a furanone derivative characterized by a benzodioxol moiety, a benzyl group, and a hydroxyl-substituted phenyl ring.

Properties

CAS No. |

7512-78-9 |

|---|---|

Molecular Formula |

C24H18O5 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one |

InChI |

InChI=1S/C24H18O5/c25-23-22(17-11-12-20-21(14-17)28-15-27-20)19(13-16-7-3-1-4-8-16)24(26,29-23)18-9-5-2-6-10-18/h1-12,14,26H,13,15H2 |

InChI Key |

SDCJODJPKKXXTB-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C(OC3=O)(C4=CC=CC=C4)O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The furanone ring can be reduced to form a dihydrofuranone.

Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furanone ring would produce a dihydrofuranone derivative.

Scientific Research Applications

2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- has several scientific research applications:

Medicinal Chemistry: This compound has been investigated for its potential as a COX inhibitor and cytotoxic agent. It shows promise in the development of new anti-inflammatory and anticancer drugs.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2(5H)-FURANONE,3-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-5-PHENYL-4-(PHENYLMETHYL)- involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzodioxol group and furanone core are shared with several derivatives reported in the literature. Key comparisons include:

| Compound Name | Key Substituents | Reported Activity | Reference |

|---|---|---|---|

| 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one | Benzodioxol fused to isobenzofuranone | Antibacterial, antifungal (hypothesized based on furan derivatives) | |

| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole | Benzodioxol, thiazole, naphthyl | 38.5% AChE inhibition | |

| 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone | Benzodioxolmethyl-piperazine, benzofuran | No direct activity reported; structural similarity to CNS-targeting agents | |

| Target compound: 3-(1,3-Benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one | Benzodioxol, benzyl, hydroxyl-phenyl | Hypothesized cholinesterase inhibition (based on benzodioxol-thiazole derivatives) | — |

Key Observations :

- The benzodioxol group is a common pharmacophore in cholinesterase inhibitors (e.g., AChE inhibition in ). The target compound’s benzodioxol moiety may confer similar interactions, though its lack of a thiazole ring could reduce potency compared to the 38.5% AChE inhibitor .

- The hydroxyl and benzyl groups in the target compound may enhance solubility or binding affinity compared to simpler furanones (e.g., 3H-benzo[f]isobenzofuran-1-one in ).

Crystallographic and Conformational Comparisons

- 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (): X-ray studies reveal planar benzodioxol and isobenzofuranone systems, stabilized by π-π interactions. This rigidity may limit bioavailability compared to the target compound, which has a more flexible benzyl group.

Biological Activity

3-(1,3-Benzodioxol-5-yl)-4-benzyl-5-hydroxy-5-phenylfuran-2-one, also known as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is CHO with a molecular weight of 402.39 g/mol. It features a complex structure that includes a benzodioxole moiety and a furan ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 402.39 g/mol |

| CAS Number | 345351 |

| Density | Not available |

| Boiling Point | Not available |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The compound's mechanism involves inducing apoptosis and blocking cell cycle progression at the sub-G1 phase.

For instance, a study highlighted that derivatives of similar compounds showed IC values significantly lower than standard chemotherapy agents, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cancer progression or modulate signaling pathways that control cell growth and apoptosis. For example:

- Enzyme Inhibition : The compound may bind to enzymes critical for tumor growth, such as protein kinases.

- Apoptotic Pathways : It could activate apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.

Case Studies

Case Study 1 : A study on similar benzodioxole derivatives found that they effectively inhibited the growth of HeLa cells with IC values ranging from 0.37 to 0.95 µM, showcasing their potential as anticancer agents .

Case Study 2 : Another investigation into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles in vivo, supporting further development for therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.